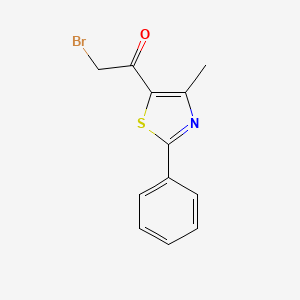

2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom, a phenyl group, and a thiazole ring, making it a versatile intermediate in organic synthesis and medicinal chemistry.

作用機序

Target of Action

Similar compounds have been shown to exhibit antimicrobial activity against a variety of organisms, suggesting that their targets may be proteins or enzymes essential for microbial growth and survival .

Mode of Action

It is likely that this compound interacts with its targets in a way that inhibits their function, leading to the death of the microorganism .

Biochemical Pathways

Given its antimicrobial activity, it is likely that this compound disrupts essential biochemical pathways in microorganisms, such as those involved in cell wall synthesis, protein synthesis, or dna replication .

Result of Action

The result of the action of 2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone is the inhibition of microbial growth, as evidenced by its antimicrobial activity . This suggests that the compound’s interaction with its targets leads to cellular effects that are detrimental to the microorganism .

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially affect the compound’s activity .

準備方法

The synthesis of 2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea. For instance, 4-methyl-2-phenyl-1,3-thiazole can be prepared by reacting 4-methylacetophenone with thiourea in the presence of a halogenating agent.

Bromination: The bromination of the ethanone moiety is achieved by treating the thiazole derivative with bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

化学反応の分析

2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted ethanone derivatives.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives, depending on the reagents and conditions used.

Common reagents include sodium borohydride for reduction, bromine or NBS for bromination, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone has several scientific research applications:

Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those with antimicrobial, antifungal, and anticancer properties.

Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Biological Studies: Researchers use it to study the biological activity of thiazole derivatives and their potential therapeutic applications.

類似化合物との比較

Similar compounds include other thiazole derivatives such as:

4-Methyl-2-phenyl-1,3-thiazole: Lacks the bromine atom and ethanone moiety, making it less reactive in certain synthetic applications.

2-Chloro-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-2-nitroethanone:

The uniqueness of 2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone lies in its specific combination of functional groups, which confer distinct reactivity and biological activity.

生物活性

2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone is a thiazole derivative with notable biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The aim of this article is to provide a comprehensive overview of its biological activities, supported by data tables and relevant case studies.

The chemical structure and properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 7520-95-8 |

| Molecular Formula | C12H10BrNOS |

| Molecular Weight | 296.182 g/mol |

| Boiling Point | 409.4 °C at 760 mmHg |

| Melting Point | 117 °C |

| Purity | ≥ 90% |

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. In vitro assays demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines.

For instance, a study evaluating the compound's effects on human breast adenocarcinoma (MDA-MB-231) and murine melanoma (B16F10) cells reported IC50 values ranging from 30 µM to 50 µM, indicating moderate activity compared to established chemotherapeutics .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on key enzymes involved in metabolic disorders. Specifically, it has shown promise as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , an enzyme linked to metabolic syndrome and obesity. Inhibition studies revealed that this compound inhibited 11β-HSD1 activity by approximately 60% at a concentration of 10 µM .

Tyrosinase Inhibition

Another area of interest is the compound's effect on tyrosinase, an enzyme critical for melanin production and implicated in melanoma progression. The inhibition of tyrosinase by this compound was evaluated using mushroom tyrosinase assays, yielding an IC50 value of approximately 40 µM, suggesting potential utility in treating hyperpigmentation disorders .

Case Study 1: Antiproliferative Effects

A recent investigation assessed the antiproliferative activity of various thiazole derivatives, including our compound. The study utilized three cancer cell lines: A172 (human glioblastoma), B16F10 (murine melanoma), and MDA-MB-231 (human breast adenocarcinoma). The results indicated that the thiazole derivatives exhibited significant cytotoxicity across all tested lines, with the most potent compounds achieving IC50 values below 25 µM .

Case Study 2: Metabolic Disorder Modulation

In another study focusing on metabolic disorders, researchers explored the effects of several thiazole derivatives on glucose metabolism and insulin sensitivity. The results showed that treatment with this compound led to a reduction in blood glucose levels in diabetic model mice, highlighting its potential as a therapeutic agent for managing diabetes .

特性

IUPAC Name |

2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNOS/c1-8-11(10(15)7-13)16-12(14-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOMSILGSXFNLJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383712 |

Source

|

| Record name | 2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7520-95-8 |

Source

|

| Record name | 2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。